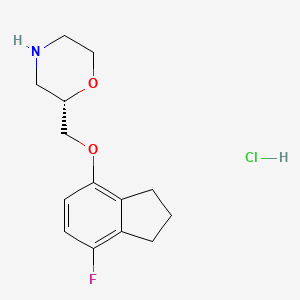

Lubazodone hydrochloride

Description

Historical Context and Developmental Trajectory of Lubazodone (B60609) Hydrochloride

Lubazodone, also known by its developmental code names YM-992 and YM-35995, was developed by Yamanouchi Pharmaceutical Co., Ltd. wikipedia.orgncats.io This compound, chemically identified as (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine, emerged in the late 1990s and early 2000s as a potential therapeutic agent for major depressive disorder. wikipedia.orgmental-health-matters.org As an arylpiperazine antidepressant, its development progressed to phase II clinical trials in both the United States and Europe. drugbank.comspringer.com However, in 2001, the development of Lubazodone was discontinued. wikipedia.orgspringer.com The decision was reportedly influenced by the "erosion of the SSRI market in the United States". wikipedia.orgmental-health-matters.org

Academic Significance and Research Focus of Lubazodone Hydrochloride as a Serotonin (B10506) Reuptake Inhibitor and Receptor Antagonist

The primary academic interest in this compound stems from its dual mechanism of action. It functions as both a serotonin reuptake inhibitor (SRI) and a 5-HT2A receptor antagonist, placing it in the category of a serotonin antagonist and reuptake inhibitor (SARI). wikipedia.orgmental-health-matters.orgdrugbank.com Research has demonstrated its significant affinity for the serotonin transporter (SERT), which is crucial for its reuptake inhibition properties. wikipedia.orgrsc.org

Pharmacological studies have highlighted Lubazodone's distinct biochemical profile. It is a selective inhibitor of serotonin (5-HT) reuptake and also exhibits antagonistic activity at the 5-HT2A receptor. ncats.ionih.gov This dual action is believed to contribute to its potential antidepressant effects. In vivo studies have shown that Lubazodone effectively inhibits 5-HT uptake and attenuates behaviors induced by 5-HT2A/2C receptor agonists. nih.gov Furthermore, research has explored its effects on norepinephrine (B1679862) neurons, indicating that its combined 5-HT reuptake inhibition and 5-HT2A receptor antagonism may lead to increased synaptic availability of norepinephrine, a neurotransmitter also implicated in mood regulation. nih.gov

The binding affinity of Lubazodone for various receptors has been a key area of investigation. Its affinity for the serotonin transporter (SERT) and the 5-HT2A receptor has been quantified, alongside its lower affinity for other receptors like the α1-adrenergic and 5-HT2C receptors. wikipedia.orgmental-health-matters.org This selectivity is a critical aspect of its pharmacological profile.

Interactive Table: Binding Affinity of Lubazodone

| Receptor | Affinity (Ki, nM) |

| Serotonin Transporter (SERT) | 21 wikipedia.orgrsc.org |

| 5-HT2A Receptor | 86 wikipedia.orgrsc.org |

| α1-Adrenergic Receptor | 200 wikipedia.orgmental-health-matters.org |

| 5-HT2C Receptor | 680 wikipedia.orgmental-health-matters.org |

Positioning of this compound within the Landscape of CNS-Active Compounds

This compound is classified as a CNS-active compound due to its interaction with neurotransmitter systems in the brain. ncats.io Structurally, it is related to other well-known SARIs like trazodone (B27368) and nefazodone. wikipedia.orgmental-health-matters.org However, Lubazodone is distinguished by being a more potent serotonin reuptake inhibitor and a comparatively weaker 5-HT2A receptor antagonist, resulting in a more balanced SARI profile. wikipedia.orgmental-health-matters.orgrsc.org

The development of CNS-active drugs like Lubazodone involves complex considerations regarding their pharmacological effects and potential off-target activities. clinicalleader.com The landscape of antidepressants includes various classes, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). wikipedia.orgnih.gov Lubazodone's dual mechanism as a SARI represented an effort to develop a compound with a potentially different efficacy and side-effect profile compared to existing treatments. rsc.org The search for combined SRI and 5-HT2A antagonists was driven by the observed effectiveness of drugs like trazodone and nefazodone. rsc.org

Properties

CAS No. |

161178-10-5 |

|---|---|

Molecular Formula |

C14H19ClFNO2 |

Molecular Weight |

287.76 g/mol |

IUPAC Name |

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine;hydrochloride |

InChI |

InChI=1S/C14H18FNO2.ClH/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10;/h4-5,10,16H,1-3,6-9H2;1H/t10-;/m0./s1 |

InChI Key |

HWEMEKZYQCJVEZ-PPHPATTJSA-N |

SMILES |

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl |

Isomeric SMILES |

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3.Cl |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3.Cl |

Other CAS No. |

161178-10-5 |

Synonyms |

(S)-2-(((7-fluoro-4-indanyl)oxy)methyl)morpholine monohydrochloride lubazodone hydrochloride YM 992 YM-992 YM992 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Lubazodone Hydrochloride

Established Synthetic Pathways for Lubazodone (B60609) Hydrochloride

The synthesis of Lubazodone hydrochloride involves a convergent approach, where key fragments of the molecule are prepared separately and then combined. The core structure of Lubazodone consists of a chiral morpholine (B109124) ring linked via an ether bond to a fluorinated indane moiety. researchgate.netbindingdb.org

Key Intermediates and Reaction Mechanisms

The primary synthetic route to Lubazodone relies on the coupling of two key intermediates. The general reaction mechanism for the formation of the crucial ether linkage is a Williamson ether synthesis. This reaction involves a nucleophilic substitution where an alkoxide reacts with an organohalide to form an ether.

The key intermediates in the synthesis of Lubazodone are:

7-Fluoro-4-hydroxyindane: This intermediate provides the aryl portion of the molecule.

(S)-2-(Tosyloxymethyl)morpholine or a similar derivative with a good leaving group: This chiral building block introduces the morpholine ring with the correct stereochemistry.

The synthesis, as described in patents, involves the reaction of the sodium salt of 7-fluoro-4-hydroxyindane (formed by treating the phenol (B47542) with a base like sodium hydride) with a chiral electrophile such as (S)-N-trityl-2-(tosyloxymethyl)morpholine. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF). Following the coupling reaction, the protecting group on the morpholine nitrogen (e.g., trityl) is removed under acidic conditions to yield Lubazodone base. Finally, treatment with hydrochloric acid affords the hydrochloride salt. wikimedia.org

Table 1: Key Intermediates in Lubazodone Synthesis

| Intermediate | Chemical Structure | Role in Synthesis |

| 7-Fluoro-4-hydroxyindane |  | Aryl component; source of the indane ring system. |

| (S)-2-(Hydroxymethyl)morpholine |  | Chiral morpholine component; provides the correct stereocenter. Activated as a tosylate or other derivative for the coupling reaction. |

Note: Placeholder images are used for chemical structures.

Stereoselective Synthesis Approaches for this compound

The therapeutic activity of Lubazodone is dependent on its specific (S)-enantiomer. nih.gov Therefore, stereoselective synthesis is critical to ensure the final product is enantiomerically pure. The primary strategy to achieve this is through the use of a "chiral pool" approach. nih.gov

This approach utilizes a readily available, enantiomerically pure starting material to introduce the desired stereocenter. In the case of Lubazodone, the key chiral intermediate is (S)-2-(hydroxymethyl)morpholine . acs.orgresearchgate.net The synthesis of this intermediate itself can be accomplished through various asymmetric methods, including:

Starting from (S)-epichlorohydrin: This commercially available chiral epoxide can be reacted with an appropriate amino alcohol to construct the morpholine ring with the desired stereochemistry. researchgate.net

Resolution of a racemic mixture: A racemic mixture of 2-(hydroxymethyl)morpholine can be separated into its constituent enantiomers using classical resolution techniques with a chiral acid or through enzymatic kinetic resolution.

Asymmetric catalysis: Modern synthetic methods may employ asymmetric catalysts to produce the (S)-enantiomer with high selectivity from achiral precursors. princeton.edu

Once the enantiomerically pure (S)-2-(hydroxymethyl)morpholine is obtained, it is carried through the synthetic sequence, transferring its stereochemistry to the final Lubazodone molecule. This preserves the required stereochemical integrity for its intended biological activity. nih.gov

Strategies for Chemical Modification and Analog Generation within the Arylpiperazine and Morpholine Scaffolds

The arylpiperazine and morpholine moieties are considered "privileged scaffolds" in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS). ulisboa.ptgoogleapis.com These heterocyclic rings are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.

Synthesis of this compound Analogues for Pharmacological Probing

Although the development of Lubazodone was halted, the synthesis of analogues is a standard practice in drug discovery to explore the structure-activity relationship (SAR) and to optimize lead compounds. For a molecule like Lubazodone, analogues could be synthesized to probe the importance of different structural features.

Table 2: Potential Modifications for Lubazodone Analogue Synthesis

| Scaffold/Moiety | Potential Modification | Rationale for Modification |

| Indane Ring | Substitution on the aromatic ring (e.g., different halogens, alkyl groups) | To investigate the electronic and steric requirements for receptor binding. |

| Modification of the five-membered ring (e.g., saturation, ring size) | To explore the impact of conformational rigidity on activity. | |

| Ether Linkage | Replacement with thioether, amine, or amide linker | To assess the role of the oxygen atom in binding and molecular conformation. |

| Morpholine Ring | Substitution at other positions on the ring | To fine-tune solubility and metabolic stability. |

| Replacement with other heterocycles (e.g., piperazine, thiomorpholine) | To evaluate the impact of different heteroatoms on the molecule's properties. googleapis.com |

For example, new trazodone (B27368) analogues with different arylpiperazine substituents have been synthesized to achieve dual 5-HT1A/5-HT7 receptor affinity, demonstrating the modularity of this chemical class. rsc.orgacademindex.com Similar strategies could be applied to the Lubazodone structure to create novel compounds for pharmacological testing, aiming to enhance potency, selectivity, or pharmacokinetic profiles. bindingdb.org

Design Principles for Novel Derivatives Based on this compound Structure

The design of new derivatives based on the Lubazodone structure would be guided by its known pharmacological profile and structure-activity relationships. Lubazodone shows high affinity for the serotonin (B10506) transporter (SERT) and the 5-HT2A receptor, with lower affinity for other receptors like the α1-adrenergic and 5-HT2C receptors. nih.gov

Key design principles would include:

Maintaining Key Pharmacophore Elements: The aryl ether and the basic nitrogen of the morpholine ring are likely crucial for binding to SERT and 5-HT2A receptors. Any new derivative would likely retain these core features.

Modulating Receptor Selectivity: The affinity for off-target receptors (e.g., α1-adrenergic) could be reduced by modifying the indane or morpholine rings. For instance, introducing steric bulk near the morpholine nitrogen might decrease affinity for certain receptors while preserving it for others.

Optimizing Physicochemical Properties: Derivatives would be designed to have optimal lipophilicity (logP) and polar surface area (PSA) for brain penetration. This involves a careful balance of adding or removing polar and non-polar functional groups.

Structure-Based Design: If the crystal structure of Lubazodone bound to its target receptors were available, computational modeling could be used to design new derivatives with improved interactions within the binding pocket. nih.gov This allows for a more rational approach to modifying the lead structure.

Considerations for Salt Form Chemistry in this compound Research

The selection of a suitable salt form is a critical step in drug development, as it can significantly impact a drug's solubility, stability, manufacturability, and bioavailability. Lubazodone was developed as a hydrochloride salt (HCl). researchgate.net

For a basic compound like Lubazodone, which contains a secondary amine in the morpholine ring, forming a salt with a strong acid like hydrochloric acid is a common and effective strategy. The primary reasons for choosing a hydrochloride salt include:

Increased Aqueous Solubility: The free base form of many amine-containing drugs is often poorly soluble in water. Converting the basic nitrogen to a protonated, charged ammonium (B1175870) salt dramatically increases its solubility in the aqueous environment of the gastrointestinal tract, which can enhance absorption.

Improved Stability: Crystalline salts are often more physically and chemically stable than the corresponding free base. The hydrochloride salt can protect the amine from degradation and improve the drug's shelf life.

Favorable Crystallinity: Hydrochloride salts tend to form stable, well-defined crystals. This is advantageous for purification, handling, and formulation into a solid dosage form.

High Purity and Lack of Toxicity: Hydrochloric acid is a simple, small molecule that is physiologically well-tolerated.

In salt selection studies, researchers would typically screen a variety of pharmaceutically acceptable acids to form different salts and compare their properties. While hydrochloride is a common first choice, other salts (e.g., mesylate, sulfate, tartrate) might offer advantages in specific cases, such as overcoming polymorphism issues or further optimizing solubility. For example, the formation of different salt forms can lead to different crystal packing arrangements (polymorphs), which can have distinct physical properties. A thorough investigation would ensure the selection of the most stable and effective salt form for clinical development.

Preclinical Pharmacodynamics: Elucidating Molecular and Cellular Mechanisms of Lubazodone Hydrochloride

Molecular Targets and Binding Characteristics of Lubazodone (B60609) Hydrochloride

Lubazodone hydrochloride's primary mechanism of action involves a dual interaction with the serotonin (B10506) transporter (SERT) and the 5-HT2A receptor. drugbank.comgenome.jpdrugbank.com It also exhibits measurable affinity for other monoamine receptors, contributing to its unique pharmacological signature. wikipedia.org

This compound demonstrates a high binding affinity for the human serotonin transporter (SERT). drugbank.comgenome.jp In vitro binding assays have determined its inhibitor constant (Ki) for SERT to be 21 nM. wikipedia.orgncats.io This potent affinity underlies its function as a serotonin reuptake inhibitor, a mechanism it shares with the selective serotonin reuptake inhibitor (SSRI) class of antidepressants. ncats.iodrugbank.com The inhibition of SERT by lubazodone blocks the reabsorption of serotonin from the synaptic cleft into the pre-synaptic neuron, thereby increasing the extracellular concentration of the neurotransmitter. drugbank.com Compared to structurally related compounds like trazodone (B27368) and nefazodone, lubazodone is a more potent serotonin reuptake inhibitor. wikipedia.org

In addition to its effects on SERT, this compound acts as a potent antagonist at the 5-HT2A receptor, with a reported Ki value of 86 nM. wikipedia.orgncats.io This dual action defines its classification as a SARI. wikipedia.org The antagonism of 5-HT2A receptors is a key feature that differentiates SARIs from SSRIs. While it is a weaker 5-HT2A receptor antagonist compared to trazodone and nefazodone, its activity at this receptor is significant and contributes to a more balanced profile as a SARI. wikipedia.org The compound's selectivity for SERT over the 5-HT2A receptor is approximately 4-fold, based on the ratio of their respective Ki values.

Preclinical studies have shown that this compound possesses good selectivity against a range of other monoamine receptors. wikipedia.org Its next highest affinities are for the α1-adrenergic receptor, with a Ki of 200 nM, and the 5-HT2C receptor, with a Ki of 680 nM. wikipedia.org The affinity for these receptors is considerably lower than for its primary targets, SERT and the 5-HT2A receptor, indicating a focused mechanism of action. wikipedia.org

Interactive Data Table: Binding Affinities of this compound

| Target | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 21 | wikipedia.org, ncats.io |

| 5-HT2A Receptor | 86 | wikipedia.org, ncats.io |

| α1-Adrenergic Receptor | 200 | wikipedia.org |

| 5-HT2C Receptor | 680 | wikipedia.org |

The biochemical profile of this compound was established through in vitro studies, including receptor binding and functional assays. ncats.ioncats.io Receptor binding assays, likely using radioligand displacement techniques, were employed to determine the binding affinities (Ki values) of lubazodone for its molecular targets. wikipedia.orgncats.io These assays quantify the strength of the interaction between the compound and a specific receptor or transporter. Functional assays were subsequently used to determine the nature of these interactions, confirming that lubazodone acts as an inhibitor at SERT and an antagonist at the 5-HT2A receptor. ncats.iodrugbank.comgenome.jp

Intracellular Signaling Cascades Modulated by this compound

By targeting specific cell surface receptors and transporters, this compound modulates downstream intracellular signaling cascades, particularly those regulated by second messenger systems.

The antagonistic action of this compound at the 5-HT2A receptor directly influences second messenger signaling pathways. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11 G alpha proteins. drugbank.com Activation of this receptor by serotonin normally triggers a cascade involving the enzyme phospholipase C-beta. drugbank.com This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com IP3 promotes the release of calcium (Ca2+) ions from intracellular stores, while DAG activates protein kinase C (PKC). drugbank.comnih.gov

Downstream Cellular Effects Relevant to its Primary Pharmacological Actions

This compound, known developmentally as YM-992, exhibits a dual pharmacological profile as a potent serotonin reuptake inhibitor (SRI) and a 5-HT2A receptor antagonist. drugbank.comwikipedia.org This combination of primary actions leads to distinct downstream cellular effects. Inhibition of the sodium-dependent serotonin transporter (SERT) by lubazodone blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to bind with post-synaptic receptors. drugbank.commdpi.com

Simultaneously, its antagonist activity at 5-HT2A receptors prevents the cellular signaling cascades typically initiated by serotonin binding to this specific receptor subtype. drugbank.comnih.gov The 5-HT2A receptor is a Gq/11 protein-coupled receptor, and its activation normally leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively. By blocking this receptor, this compound effectively inhibits these specific downstream pathways. This antagonism may also indirectly enhance serotonergic neurotransmission through other receptor subtypes, such as the 5-HT1A receptor, by preventing the negative feedback modulation that can be mediated by 5-HT2A receptors. nih.gov

Neurotransmitter System Interactions and Neurochemical Modulation in Preclinical Models.mdpi.commayoclinic.orgualberta.ca

The primary actions of this compound on the serotonin transporter and 5-HT2A receptors lead to significant modulation of the serotonin neurotransmitter system and interactions with other key systems, such as the norepinephrine (B1679862) system. wikipedia.orgnih.gov Its profile as a serotonin antagonist and reuptake inhibitor (SARI) allows for a nuanced modulation of serotonergic tone. wikipedia.org While reuptake inhibition broadly increases synaptic serotonin, the concurrent 5-HT2A antagonism selectively shapes the functional consequences of this increase. wikipedia.orgnih.gov Preclinical studies indicate that lubazodone possesses good selectivity, with lower affinity for other receptors such as the α1-adrenergic and 5-HT2C receptors, suggesting a focused neurochemical modulation profile. wikipedia.org

Receptor Binding Profile of Lubazodone

Data sourced from Wikipedia. wikipedia.org

As a potent inhibitor of the serotonin transporter, a primary action of lubazodone is to increase the extracellular concentration of serotonin in various brain regions. nih.govjst.go.jp By blocking the primary mechanism for clearing serotonin from the synapse, the neurotransmitter remains active for a longer duration. mdpi.com While direct microdialysis studies measuring extracellular serotonin levels following lubazodone administration are not extensively detailed in publicly available literature, this effect is a well-established consequence of SERT inhibition. mdpi.com Preclinical studies on compounds with similar dual mechanisms, such as vilazodone (B1662482), have demonstrated significant increases in extracellular serotonin in key brain areas like the frontal cortex and hippocampus in rats. nih.gov For instance, vilazodone produced larger maximal increases in extracellular 5-HT in the ventral hippocampus and frontal cortex compared to the SSRI fluoxetine. nih.gov Given lubazodone's potent affinity for SERT, a similar robust elevation of extracellular serotonin is the expected neurochemical outcome in preclinical models. wikipedia.org

The locus coeruleus (LC) is the principal site of noradrenergic neurons in the brain, and its firing activity is subject to modulation by other neurotransmitter systems, including the serotonin system. The 5-HT2A receptor, in particular, is involved in regulating the activity of LC neurons. By acting as a 5-HT2A receptor antagonist, this compound is positioned to modulate the firing rate of these norepinephrine neurons. wikipedia.orgnih.gov Preclinical evidence suggests that the serotonin system exerts a tonic influence on noradrenergic neurotransmission. nih.gov Antagonism of the 5-HT2A receptor subtype can influence the suppressant effect that serotonin may have on the firing activity of LC noradrenergic neurons. This interaction suggests that part of lubazodone's neurochemical effect involves a cross-modulation between the serotonin and norepinephrine systems, originating from its direct action on 5-HT2A receptors that regulate LC neuronal activity.

Enzyme Modulation and Inhibition Profiles (e.g., Monoamine Oxidase).wikipedia.org

This compound's mechanism of action is primarily centered on its properties as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist. drugbank.comwikipedia.org Its pharmacological profile is distinct from that of monoamine oxidase inhibitors (MAOIs), a different class of antidepressants that function by inhibiting the monoamine oxidase (MAO) enzymes responsible for metabolizing neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). mayoclinic.orgwikipedia.org The available preclinical data for lubazodone indicate that it has good selectivity against a range of other monoamine receptors. wikipedia.org There is no evidence in the reviewed literature to suggest that this compound is a potent inhibitor of either MAO-A or MAO-B. nih.govnih.gov Therefore, its therapeutic and pharmacological effects are not attributed to the inhibition of monoamine oxidase.

Table of Mentioned Compounds

Preclinical Pharmacokinetics: Disposition and Metabolism of Lubazodone Hydrochloride in Model Systems

Absorption and Distribution Studies in Preclinical Animal Models

The initial stages of a drug's journey through the body, absorption and distribution, are critical determinants of its efficacy and safety. Preclinical studies in animal models provide the first insights into how a compound like lubazodone (B60609) hydrochloride is taken up into the systemic circulation and where it travels within the body.

Following administration, lubazodone is understood to be almost completely absorbed from the gastrointestinal tract. tandfonline.com This suggests high bioavailability, with metabolism being the primary factor governing its elimination from the body. tandfonline.com

Studies specifically in rats have shed light on the distribution of lubazodone, particularly its significant penetration into the central nervous system. Research using brain microdialysis in rats revealed a high partition of the drug to the brain. nih.gov At a steady-state, the total concentration of lubazodone in the brain was found to be over 70 times higher than in the plasma. nih.gov This high brain-to-plasma ratio is attributed to two key factors: high permeability across the blood-brain barrier (BBB) and extensive binding to brain tissue. nih.gov In vitro experiments confirmed that lubazodone is highly bound to rat brain tissue. nih.gov This affinity for brain tissue is a significant characteristic for a centrally acting agent.

| Parameter | Value |

|---|---|

| Brain to Plasma Concentration Ratio (Total) | 71.3 |

| In Vitro Binding to Rat Brain Tissue | 98.1 - 98.5% |

| Brain Uptake Index | 141% |

| Uptake Clearance into Brain | 0.6 ml/min/g brain |

Biotransformation and Metabolic Pathways of Lubazodone Hydrochloride in Preclinical Species

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. nih.gov These processes are primarily carried out by enzymes, most notably the cytochrome P450 (CYP) superfamily located mainly in the liver. acs.org

In vitro studies using human liver microsomes, a standard model for predicting metabolism in preclinical and clinical development, have identified several metabolites of lubazodone. tandfonline.comnih.gov The compound is metabolized into at least five different products. tandfonline.com The primary metabolites identified are designated as M6 and M7. tandfonline.comnih.gov Other minor metabolites include M8, M9, and M13. tandfonline.com The specific pharmacological activities of these individual metabolites are not detailed in the available literature. A proposed metabolic pathway suggests that these metabolites are formed through various oxidative reactions. tandfonline.com

The identification of the specific CYP enzymes responsible for a drug's metabolism is a critical step in preclinical evaluation. mdpi.com For lubazodone, in vitro experiments have demonstrated that its metabolism is predominantly catalyzed by the CYP1A2 isozyme. tandfonline.comnih.gov Studies showed that the rate of lubazodone metabolism had a significant correlation with CYP1A2 activity in human liver microsomes. tandfonline.comnih.gov Furthermore, inhibitors of CYP1A2 were able to suppress the metabolism of lubazodone, and antibodies that recognize CYP1A2 inhibited its metabolism by approximately 95%. tandfonline.comnih.gov

Microsomes from yeast genetically engineered to express human CYP1A1, CYP1A2, and CYP2D6 were all capable of metabolizing lubazodone effectively. tandfonline.comnih.gov While CYP1A2 is the principal enzyme, this suggests potential minor roles for other isoforms. The major metabolites, M6 and M7, were successfully generated when lubazodone was incubated with recombinant human CYP1A2, confirming this enzyme's primary role. tandfonline.comnih.gov

| CYP Isoform | Role in Lubazodone Metabolism |

|---|---|

| CYP1A2 | Primary catalyzing enzyme |

| CYP1A1 | Effectively metabolizes lubazodone in recombinant systems |

| CYP2D6 | Effectively metabolizes lubazodone in recombinant systems |

Excretion Routes and Clearance Mechanisms in Preclinical Models

The final stage of the pharmacokinetic journey is excretion, the removal of the drug and its metabolites from the body. ncats.io Preclinical models are used to determine the primary routes and rate of elimination. ncats.io

While specific excretion studies in animal models for lubazodone are not detailed in publicly available literature, data from human studies provide strong indications of the expected clearance mechanisms. Following oral administration of radio-labeled lubazodone in humans, nearly all of the administered radioactivity was recovered in the urine. tandfonline.com Unchanged lubazodone accounted for less than 10% of the excreted radioactivity. tandfonline.com This indicates that the drug is almost entirely cleared from the body via metabolism, followed by renal excretion of the resulting metabolites. tandfonline.com This pattern of extensive metabolism prior to urinary excretion is a common pathway for many pharmaceuticals and would be the expected primary route of elimination in preclinical animal models as well. drugbank.com

Structure Activity Relationship Sar and Rational Design in Lubazodone Hydrochloride Research

Identification of Key Pharmacophoric Elements of Lubazodone (B60609) Hydrochloride for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govdergipark.org.tr For Lubazodone, with the chemical name (2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine, the key pharmacophoric elements responsible for its interaction with both SERT and the 5-HT2A receptor can be dissected from its core structure. wikipedia.org

The structure of Lubazodone consists of three main components:

A Fluoro-Indanyl Moiety: This rigid, lipophilic, and aromatic group is a critical feature. The fluorine atom can modulate electronic properties and metabolic stability, while the bicyclic indane system provides a specific size and shape for insertion into the binding pockets of its targets.

An Oxymethyl Linker: This flexible ether linkage connects the aromatic indanyl group to the heterocyclic morpholine (B109124) ring, providing the correct spatial orientation for the two key moieties to interact with their respective binding site residues.

A Morpholine Ring: This heterocyclic amine contains a basic nitrogen atom, which is expected to be protonated at physiological pH. This positively charged center is a common feature in ligands for monoamine transporters and many G-protein coupled receptors (GPCRs), often forming a crucial ionic interaction with an acidic amino acid residue in the binding pocket. The (S)-configuration at the C2 position of the morpholine ring is specific, indicating stereoselectivity in its binding. wikipedia.org

These elements collectively define the pharmacophore of Lubazodone, enabling its dual activity. The flat aromatic portion is crucial for interacting with the target proteins, while the basic amine serves as a primary anchor point.

Impact of Structural Modifications on Preclinical Pharmacological Activity and Selectivity

Lubazodone was developed through systematic medicinal chemistry efforts aimed at optimizing the balance between SERT inhibition and 5-HT2A antagonism. wikipedia.org Compared to its predecessors, trazodone (B27368) and nefazodone, lubazodone exhibits a stronger affinity for SERT while being a somewhat weaker 5-HT2A antagonist, resulting in a more balanced SARI profile. wikipedia.org This balance is a direct consequence of its unique structural features. The compound also shows good selectivity against other monoamine receptors, such as the α1-adrenergic and 5-HT2C receptors. wikipedia.org

| Target | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin (B10506) Transporter (SERT) | 21 wikipedia.org |

| 5-HT2A Receptor | 86 wikipedia.org |

| α1-Adrenergic Receptor | 200 wikipedia.org |

| 5-HT2C Receptor | 680 wikipedia.org |

The potent inhibition of SERT by Lubazodone (Ki = 21 nM) is attributed to specific structural features that align with the general pharmacophore for selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgwikipedia.org

Protonated Amine: The basic nitrogen in the morpholine ring is a key determinant for SERT binding. In many SERT inhibitors, this amine forms an ionic bond with a conserved aspartate residue (Asp98 in human SERT) in the primary binding site.

Aromatic System: The 7-fluoro-indanyl group provides the necessary lipophilic and aromatic character to engage with hydrophobic and aromatic amino acid residues within the transporter's binding pocket, such as tyrosine and phenylalanine. This interaction is crucial for achieving high-affinity binding.

Stereochemistry: The specific (S)-stereochemistry of the morpholine ring suggests that the precise orientation of the substituents is critical for optimal fitting into the chiral environment of the SERT binding site.

Modifications to any of these regions would be expected to significantly alter SERT affinity. For example, altering the basicity of the nitrogen, changing the size or electronics of the aromatic system, or inverting the stereocenter would likely lead to a loss of potency.

Lubazodone's affinity for the 5-HT2A receptor (Ki = 86 nM) is also dictated by its distinct chemical architecture, which shares features with other known 5-HT2A antagonists. wikipedia.orgmedchemexpress.com

Extended Aromatic Moiety: The planar, bicyclic fluoro-indanyl group is a key feature for 5-HT2A receptor binding. This large, flat structure can engage in π-π stacking and hydrophobic interactions with aromatic residues deep within the receptor's orthosteric binding pocket. mdpi.com

Basic Nitrogen: Similar to its role in SERT binding, the protonated nitrogen of the morpholine ring is crucial for anchoring the ligand within the 5-HT2A receptor, likely through an ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3). mdpi.com

Linker Length and Flexibility: The oxymethyl linker provides the appropriate distance and conformational flexibility to allow the indanyl and morpholine moieties to simultaneously occupy their respective interaction sub-pockets within the 5-HT2A receptor.

The balance of features in lubazodone results in a weaker antagonism at 5-HT2A compared to its SERT inhibition, distinguishing it from related compounds like trazodone. wikipedia.org

Computational Chemistry Approaches in SAR Analysis of Lubazodone Hydrochloride

Computational chemistry offers powerful tools for understanding drug-receptor interactions and guiding the design of new molecules. nih.govkallipos.gr Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in rationalizing the SAR of a compound series and predicting the activity of novel analogues. nih.gov

QSAR modeling establishes a mathematical correlation between the chemical properties of a group of molecules and their biological activity. researchgate.netwalisongo.ac.id A QSAR study for lubazodone analogues would involve synthesizing a library of related compounds with systematic variations in their structure.

For instance, analogues could be created by:

Substituting the fluorine atom on the indanyl ring with other halogens (Cl, Br) or small alkyl groups.

Altering the position of the substituent on the indanyl ring.

Replacing the morpholine ring with other heterocyclic systems like piperidine (B6355638) or piperazine.

Modifying the linker between the aromatic and heterocyclic rings.

The SERT and 5-HT2A binding affinities for these analogues would be measured experimentally. Then, computational software calculates various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analogue. researchgate.net A statistical method, such as multiple linear regression, would then be used to build a QSAR model. nih.gov

An illustrative, hypothetical QSAR equation might look like: pKi = c0 + c1(logP) + c2(MR) + c3*(σ) Where pKi is the negative logarithm of the binding affinity, logP represents hydrophobicity, MR represents molar refractivity (a measure of volume), and σ represents the electronic effect of a substituent. The coefficients (c0, c1, c2, c3) are determined by the regression analysis. walisongo.ac.id Such a model could then be used to predict the binding affinity of new, unsynthesized lubazodone analogues, prioritizing the most promising candidates for synthesis.

| Analogue | Modification | LogP (Descriptor) | Molar Refractivity (Descriptor) | Measured pKi (SERT) |

|---|---|---|---|---|

| Lubazodone | 7-Fluoro | 3.5 | 55.2 | 7.68 |

| Analogue 1 | 7-Chloro | 3.9 | 60.1 | 7.55 |

| Analogue 2 | 7-Methyl | 3.8 | 59.8 | 7.30 |

| Analogue 3 | No Substituent | 3.4 | 54.5 | 7.15 |

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its macromolecular target. mdpi.comnih.gov For lubazodone, docking simulations would be performed using high-resolution crystal structures or homology models of both SERT and the 5-HT2A receptor.

The process involves placing the 3D structure of lubazodone into the defined binding site of the target protein and using a scoring function to evaluate thousands of possible binding poses. The best-scoring poses provide a hypothesis of how the ligand binds, highlighting key interactions such as:

Hydrogen bonds between the morpholine oxygen and receptor residues.

An ionic bond between the protonated nitrogen and an aspartate residue. mdpi.com

Hydrophobic and π-π stacking interactions between the fluoro-indanyl ring and aromatic residues like tyrosine, tryptophan, and phenylalanine in the binding pocket. biorxiv.org

Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding. biorxiv.org These simulations would help rationalize why lubazodone has a specific affinity profile and guide the rational design of new analogues with improved potency or selectivity.

Preclinical Efficacy and Mechanistic Studies of Lubazodone Hydrochloride in Model Systems

In Vitro Pharmacological Profiling and Cellular Assays for Lubazodone (B60609) Hydrochloride

Lubazodone hydrochloride, also known as YM992, has been characterized through a series of in vitro studies to determine its pharmacological profile. ncats.ionih.gov These investigations have revealed a dual mechanism of action, primarily involving the serotonin (B10506) transporter and specific serotonin receptors. nih.gov The compound exhibits a high affinity for the serotonin reuptake site and also acts as an antagonist at 5-HT2A receptors. ncats.ionih.gov

Table 1: Receptor Binding Affinity of this compound (YM992)

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT Transporter | 21 nM |

| 5-HT2A Receptor | 86 nM |

| Adrenergic α1 Receptor | 200 nM |

| 5-HT2C Receptor | 680 nM |

Source: nih.gov

In cell-based assays measuring monoamine uptake, this compound has been identified as a potent and selective serotonin reuptake inhibitor (SSRI). ncats.ionih.gov Studies using rat brain synaptosomes demonstrated that the compound inhibits serotonin (5-HT) uptake with an IC50 value of 0.15 microM. nih.gov In contrast, its inhibitory effects on the uptake of noradrenaline (NA) and dopamine (B1211576) (DA) are considerably weaker, with IC50 values of 3.1 microM for NA and greater than 10 microM for DA. nih.gov This selectivity for the serotonin transporter is a key feature of its biochemical profile. nih.gov The affinity of lubazodone for the 5-HT reuptake site (Ki = 21 nM) is comparable to that of the well-known SSRI, fluoxetine. nih.gov

Table 2: Monoamine Uptake Inhibition by this compound (YM992)

| Monoamine Transporter | Inhibition Potency (IC50) |

|---|---|

| Serotonin (5-HT) | 0.15 µM |

| Noradrenaline (NA) | 3.1 µM |

| Dopamine (DA) | > 10 µM |

Source: nih.gov

Ex Vivo Target Engagement Studies in Animal Tissues

Evidence of this compound's target engagement has been demonstrated through ex vivo studies. One key study involved the use of human platelets to assess the compound's functional antagonism of the 5-HT2A receptor. nih.gov In this assay, lubazodone was found to potently inhibit the aggregation of human platelets, a process mediated by 5-HT2A receptors. nih.gov The calculated IC50 for this inhibitory effect was 1.9 microM, providing functional evidence of its 5-HT2A receptor antagonistic activity in a human tissue-based system. nih.gov

Mechanistic Studies in Animal Models of Relevant Physiological Processes (e.g., Neurotransmission Regulation)

The mechanisms of action of this compound have been further explored in various animal models to understand its effects on physiological processes like neurotransmission. These studies have provided insights into how its dual pharmacological actions translate to in vivo effects on brain chemistry and behavior. ncats.iogoogle.com

The behavioral effects of this compound have been assessed in rodent models relevant to monoaminergic systems. For instance, the compound was evaluated in the marble-burying behavior test in mice, which is considered an animal model for obsessive-compulsive disorder (OCD). ncats.iogenome.jp This model is sensitive to drugs that modulate the serotonin system. genome.jp The investigation into lubazodone's effect in this model helps to characterize its behavioral profile resulting from its selective serotonin reuptake inhibitory and 5-HT2A antagonistic properties. ncats.io

Neurochemical studies in preclinical models have been conducted to directly measure the effect of this compound on neurotransmitter levels in the brain. ncats.io Microdialysis studies in rats have shown that acute administration of the compound leads to changes in extracellular levels of key monoamines in the frontal cortex. ncats.io Specifically, treatment with lubazodone has been observed to affect the extracellular concentrations of both serotonin and norepinephrine (B1679862) in this brain region, providing direct evidence of its in vivo impact on neurotransmission. ncats.io

Electrophysiological Studies of Neuronal Firing Activity

In vivo extracellular unitary recordings have been utilized to assess the impact of this compound (also referred to as YM992) on the spontaneous firing activity of norepinephrine (NE) neurons within the locus coeruleus (LC). nih.gov

Acute intravenous administration of lubazodone (4 mg/kg) resulted in a significant, albeit partial, decrease in the firing rate of NE neurons by approximately 29%. nih.gov This acute administration also effectively blocked the inhibitory effect that would typically be seen after an injection of the 5-HT₂ agonist DOI [1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride]. nih.gov

Sustained administration of lubazodone via osmotic minipumps revealed a time-dependent effect on NE neuron firing. A 2-day treatment led to a substantial decrease in the firing rate of these neurons by 66%. nih.gov However, a partial recovery in firing activity was observed after 7 days of continuous treatment, with a complete return to baseline firing rates after 21 days. nih.gov This recovery pattern after long-term administration is in contrast to the effects typically seen with sustained administration of selective serotonin reuptake inhibitors (SSRIs), which tend to cause a gradual reduction in the firing activity of NE neurons. nih.gov The recovery of LC firing activity following prolonged lubazodone treatment may be attributable to a decreased sensitivity of α₂-adrenergic autoreceptors. nih.gov

| Administration Type | Dosage | Duration | Effect on NE Neuron Firing Rate | Additional Observations |

|---|---|---|---|---|

| Acute Intravenous | 4 mg/kg | Single dose | 29% decrease | Blocked the inhibitory effect of the 5-HT₂ agonist DOI. nih.gov |

| Sustained (s.c. minipump) | 40 mg/kg/day | 2 days | 66% decrease | - |

| Sustained (s.c. minipump) | 40 mg/kg/day | 7 days | Partial recovery | - |

| Sustained (s.c. minipump) | 40 mg/kg/day | 21 days | Complete recovery to baseline | Suggests desensitization of α₂-adrenergic autoreceptors. nih.gov |

Comparative Preclinical Pharmacological Activity of this compound with Related Compounds (e.g., Trazodone (B27368), Nefazodone, Fluoxetine)

The preclinical pharmacological profile of this compound distinguishes it from other antidepressants like trazodone, nefazodone, and fluoxetine, primarily through its combined mechanism of serotonin (5-HT) reuptake inhibition and 5-HT₂A receptor antagonism. nih.gov

Trazodone , like lubazodone, is a serotonin antagonist and reuptake inhibitor (SARI). rivistadipsichiatria.it Its most potent action is as an antagonist at 5-HT₂A receptors, with a significantly weaker inhibition of the serotonin transporter. rivistadipsichiatria.itnih.gov Trazodone also acts as a partial agonist at 5-HT₁A receptors and an antagonist at α₁-adrenergic receptors. plos.orgwikipedia.org This combination of activities leads to an inhibition of the firing of serotonergic neurons in the dorsal raphe nucleus (DRN). plos.orgunifi.it Specifically, its weak partial agonism at 5-HT₁A autoreceptors and its antagonism of α₁-adrenoceptors both contribute to reducing the firing rate of these neurons. plos.orgunifi.it

Nefazodone is structurally related to trazodone and shares its dual activity as a potent 5-HT₂ receptor antagonist and a serotonin reuptake inhibitor. uliege.bedrugs.com Preclinical studies have shown that nefazodone also inhibits norepinephrine reuptake. drugs.comnih.gov Chronic administration leads to the downregulation of cortical 5-HT₂ receptors and an enhancement of 5-HT₁A-mediated neurotransmission. uliege.benih.gov Unlike trazodone, nefazodone demonstrates activity in classic antidepressant screening tests, such as the reversal of reserpine-induced ptosis. uliege.be

Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), has a fundamentally different primary mechanism compared to lubazodone, trazodone, and nefazodone. nih.gov Its main pharmacological action is potent inhibition of serotonin reuptake. nih.gov This leads to an acute suppression of the firing rate of serotonergic neurons in the dorsal raphe, an effect that tends to diminish with chronic treatment due to the desensitization of 5-HT₁A autoreceptors. d-nb.info In animal models of depression and anxiety, chronic, but not subchronic, administration of fluoxetine is required to see behavioral effects, such as increased swimming and reduced immobility in the forced swim test. nih.gov

| Compound | Primary Mechanism(s) | Other Receptor Interactions |

|---|---|---|

| This compound | Serotonin (5-HT) Reuptake Inhibition & 5-HT₂A Receptor Antagonism nih.gov | - |

| Trazodone | 5-HT₂A Receptor Antagonism rivistadipsichiatria.itnih.gov | Weak 5-HT Reuptake Inhibition rivistadipsichiatria.it, 5-HT₁A Receptor Partial Agonism plos.org, α₁-Adrenergic Antagonism plos.org |

| Nefazodone | 5-HT₂ Receptor Antagonism & 5-HT Reuptake Inhibition uliege.bedrugs.comnih.gov | Norepinephrine Reuptake Inhibition drugs.comnih.gov, α₁-Adrenergic Antagonism drugs.com |

| Fluoxetine | Selective 5-HT Reuptake Inhibition nih.gov | Minimal affinity for other neurotransmitter receptors. |

Advanced Analytical and Bioanalytical Methodologies for Lubazodone Hydrochloride Research

Chromatographic Techniques for Quantification in Preclinical Biological Matrices

Chromatographic methods are fundamental for the selective and sensitive quantification of drugs and their metabolites in complex biological samples like plasma, serum, and tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Lubazodone (B60609) Hydrochloride and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. An LC-MS/MS method for Lubazodone would involve chromatographic separation on a reverse-phase column followed by detection using a triple quadrupole mass spectrometer. The development of such a method would be guided by principles applied to similar molecules.

The mass spectrometer would be operated in the positive ion electrospray ionization (ESI) mode, monitoring multiple reaction monitoring (MRM) transitions for both Lubazodone and an appropriate internal standard. For instance, the transition for a related compound, trazodone (B27368), has been monitored at m/z 372.20/176.00. A similar approach would be used to identify optimal precursor-to-product ion transitions for Lubazodone.

Sample preparation would likely involve protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. Validation of the method would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Illustrative LC-MS/MS Method Parameters for Lubazodone Quantification:

| Parameter | Example Value |

|---|---|

| LC Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | To be determined experimentally |

| MRM Transition (IS) | To be determined experimentally |

| Linear Range | e.g., 0.1 - 100 ng/mL |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is another powerful technique for the quantification of pharmaceuticals. For a compound like this compound, a reverse-phase HPLC method would be developed. The selection of the stationary phase (e.g., C8 or C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector wavelength are critical for achieving optimal separation and sensitivity scholarsresearchlibrary.comjocpr.comresearchgate.netwisdomlib.org.

Method validation would encompass specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, as per ICH guidelines wisdomlib.org. For example, a method for the related compound trazodone hydrochloride utilized a C18 column with a mobile phase of methanol, acetonitrile, tetrahydrofuran, and trifluoroacetic acid, with detection at 252 nm jocpr.com.

Example HPLC Validation Summary:

| Validation Parameter | Illustrative Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Accuracy | 98.0% - 102.0% |

| Precision (%RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference from excipients or degradation products |

Spectroscopic and Spectrometric Characterization in Research Applications

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of a new chemical entity and its metabolites.

NMR and Mass Spectrometry for Metabolite Identification and Structural Confirmation

The identification of metabolites is a crucial aspect of preclinical drug development. A combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for this purpose technologynetworks.comnih.govresearchgate.netnih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that offer clues about the metabolite's structure.

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure determination technologynetworks.com. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in piecing together the molecular structure of metabolites nih.gov. This combined approach is essential for confirming the sites of metabolic modification on the parent Lubazodone molecule nih.gov.

UV-Vis and Fluorescence Spectroscopy in Research Contexts

Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the absorbance characteristics of a compound. The UV spectrum of this compound would show characteristic absorption maxima (λmax) that can be used for quantification in simpler solutions and to provide basic structural information related to its chromophores.

Fluorescence spectroscopy, if applicable to the Lubazodone molecule, offers higher sensitivity and selectivity than UV-Vis absorption spectroscopy. The excitation and emission wavelengths would be determined to develop highly sensitive analytical methods for its detection in various research contexts. For instance, a stability-indicating HPLC method for trazodone utilized fluorescence detection with excitation at 320 nm and emission at 435 nm, demonstrating the potential for high sensitivity.

Radiochemical Techniques in Preclinical Pharmacological Research (e.g., Radioligand Binding Assays)

Radioligand binding assays are a cornerstone of preclinical pharmacology, used to determine the affinity and selectivity of a drug for its target receptors nih.govgiffordbioscience.com. In the case of this compound, these assays would be critical for characterizing its interaction with specific neurotransmitter receptors.

These experiments involve incubating a radiolabeled ligand (a compound known to bind to the target receptor) with a tissue preparation containing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound (Lubazodone). The ability of Lubazodone to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity nih.gov. Competition binding assays are instrumental in establishing the pharmacological profile of a new drug candidate giffordbioscience.com. The data generated from these assays, such as the IC50 (half-maximal inhibitory concentration) and Ki values, are fundamental to understanding the compound's mechanism of action uah.es.

Table of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| Trazodone |

| Trazodone hydrochloride |

| Acetonitrile |

| Methanol |

| Tetrahydrofuran |

Future Research Directions and Unexplored Potential in Lubazodone Hydrochloride Research

Identification of Novel Preclinical Targets and Mechanisms for Lubazodone (B60609) Hydrochloride.drugbank.comncats.iofrontiersin.org

Lubazodone hydrochloride was developed as an antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT2A receptor antagonist. drugbank.comncats.io Its primary targets are the sodium-dependent serotonin transporter (SERT) and the 5-hydroxytryptamine receptor 2A (5-HT2A). ncats.io While this dual mechanism is established, the full spectrum of its downstream molecular and cellular effects remains largely unexplored.

Future preclinical research could pivot towards identifying novel targets and elucidating the broader mechanistic consequences of its interaction with SERT and 5-HT2A receptors. The serotonergic system extensively modulates other neurotransmitter systems, suggesting that Lubazodone's effects are not confined to serotonin pathways alone. Research should investigate potential downstream modulation of glutamatergic and GABAergic systems, which are increasingly recognized as critical players in the pathophysiology of depression. nih.govmdpi.com For instance, studies could examine whether chronic administration of Lubazodone alters the expression or function of NMDA or AMPA glutamate (B1630785) receptors in key brain regions like the prefrontal cortex and hippocampus. mdpi.com

Furthermore, the role of neuroinflammation in depression is a rapidly emerging area of research. frontiersin.org Preclinical studies could explore if Lubazodone exhibits anti-inflammatory properties by investigating its effects on microglial activation and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα. frontiersin.org Targeting the NLRP3 inflammasome, a key regulator of inflammation, represents another promising, unexplored avenue. frontiersin.org

Table 1: Potential Novel Preclinical Targets for this compound

| Target Class | Specific Potential Targets | Rationale for Exploration |

| Glutamatergic System | NMDA Receptors, AMPA Receptors, Metabotropic Glutamate Receptors (mGluRs) | Serotonin modulates glutamate release; investigating these targets could reveal broader network effects of Lubazodone. mdpi.com |

| GABAergic System | GABA-A Receptor Subunits (e.g., α5) | Altered GABAergic inhibition is implicated in depression; Lubazodone may indirectly modulate this system. mdpi.com |

| Neuroinflammatory Pathways | Microglia, Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα), NLRP3 Inflammasome | Targeting neuroinflammation is a novel antidepressant strategy; Lubazodone's impact on these pathways is unknown. frontiersin.org |

| Opioid System | Mu (μ) and Kappa (κ) Opioid Receptors | The opioid system is involved in mood regulation; potential indirect modulation by Lubazodone could be a novel mechanism. mdpi.com |

Exploration of New Preclinical Model Systems for Mechanistic Insights.nih.gov

Much of the initial preclinical evaluation of antidepressants like Lubazodone likely relied on traditional models such as the forced swim test. nih.gov While useful, these models have limitations in their predictive validity for clinical efficacy. mdpi.com Future research would benefit from employing a new generation of preclinical models that offer deeper mechanistic insights.

To better understand Lubazodone's potential, researchers could utilize animal models that replicate specific aspects of treatment-resistant depression (TRD), as this is a major clinical challenge. frontiersin.org Models incorporating chronic stress protocols may better mimic the complex neurobiological changes seen in human depression. Human experimental models, though complex, could also provide valuable data. For example, using healthy volunteers, a drug-induced state that mimics certain aspects of a psychiatric disorder could be induced to study Lubazodone's neurobiological effects through advanced imaging techniques. acnp.org

Furthermore, the advent of induced pluripotent stem cells (iPSCs) allows for the creation of patient-derived neuronal cultures. Developing iPSC-derived models from patients who previously participated in Lubazodone trials could help identify cellular phenotypes associated with response or non-response, providing a powerful platform for mechanistic investigation and biomarker discovery.

Table 2: Advanced Preclinical Models for Lubazodone Research

| Model System | Objective | Potential Insights |

| Chronic Stress Models | To mimic the neurobiology of long-term depression. | Evaluate Lubazodone's efficacy in reversing stress-induced neuroplastic changes. |

| Treatment-Resistant Models | To understand why some individuals do not respond to standard antidepressants. | Assess if Lubazodone has efficacy in models non-responsive to traditional SSRIs. |

| Human iPSC-derived Neurons | To create "disease-in-a-dish" models from specific patient populations. | Identify cell-specific mechanisms and potential genetic biomarkers of response. |

| Human Preclinical Models | To study drug effects on neurocircuitry in healthy volunteers using imaging. | Gain insight into receptor occupancy and downstream effects on brain networks without full clinical trials. acnp.org |

Potential for Combination Preclinical Pharmacological Strategies involving this compound.nih.gov

The future of antidepressant therapy may lie in combination strategies to improve efficacy and target a broader range of symptoms. nih.gov While Lubazodone was studied as a monotherapy, its unique dual-action profile makes it an intriguing candidate for preclinical combination studies. A patent application has previously disclosed the potential combination of Lubazodone with Pipamperone, a dopamine (B1211576) and serotonin receptor antagonist, suggesting that synergistic effects are plausible. google.com

Future preclinical research should explore combining Lubazodone with compounds that target complementary neurotransmitter systems. For example, pairing it with a norepinephrine (B1679862) reuptake inhibitor could create a "triple reuptake inhibitor" effect, potentially enhancing efficacy. frontiersin.org Another promising strategy would be to combine Lubazodone with a glutamate modulator, such as a low-dose NMDA receptor antagonist. nih.gov This approach has shown promise for producing rapid antidepressant effects and could be a valuable area of investigation. nih.gov Adjunctive therapies targeting the opioid system, such as a kappa opioid receptor antagonist, also represent a novel strategy worth exploring in preclinical models. mdpi.com

Challenges and Opportunities in this compound Translational Research (from Basic Science to Preclinical Application).frontiersin.orgnih.gov

The discontinuation of Lubazodone after Phase II clinical trials highlights a significant challenge in translational research known as the "valley of death," where promising basic science and preclinical findings fail to translate into clinical success. nfcr.orgleicabiosystems.comresearchgate.net This failure can be attributed to numerous factors, including limitations of preclinical models, lack of predictive biomarkers, and the heterogeneity of major depressive disorder. mdpi.comnih.gov

However, this translational failure also presents an opportunity. The primary challenge is to understand why Lubazodone did not meet its clinical endpoints. A key opportunity lies in re-analyzing the existing preclinical and clinical data through the lens of modern data science. By applying machine learning algorithms to the original trial data, it may be possible to identify a sub-population of patients who did respond favorably, characterized by specific genetic or clinical biomarkers that were overlooked.

Another opportunity is to leverage a better understanding of the neurobiological basis of depression. frontiersin.org Perhaps the initial clinical trials were too broad. Future translational efforts could focus on a more targeted patient population, for example, individuals with depression characterized by high levels of anxiety or specific sleep disturbances, where the 5-HT2A antagonism of Lubazodone might be particularly beneficial. nih.gov Overcoming the translational gap will require more robust, mechanistically informative preclinical studies and a more stratified approach to clinical trial design. nih.gov

Application of Emerging Technologies and Methodologies to this compound Research.

The advancement of technology offers powerful new tools to reinvestigate compounds like Lubazodone. Artificial intelligence (AI) and machine learning can be used not only to re-analyze old data but also to predict novel drug-target interactions and identify new potential therapeutic indications for Lubazodone beyond depression. wjbphs.com

In the laboratory, emerging analytical technologies can provide a more detailed picture of Lubazodone's pharmacological effects. High-resolution mass spectrometry and advanced metabolomics can offer a comprehensive profile of its metabolites and their own potential activity. drugbank.com Novel in-vitro and in-vivo imaging techniques, such as advanced positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), can be used in preclinical models to map the precise neuro-circuit effects of Lubazodone's dual-target engagement in real-time. nih.govnih.gov

Furthermore, advances in drug delivery technology, such as nanotechnology-based approaches or novel oral dosage forms, could be explored to modify the pharmacokinetic profile of Lubazodone. nih.govmdpi.com Creating a new formulation with a different release profile might improve its efficacy or tolerability, potentially overcoming issues that may have contributed to its discontinuation. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers validate the purity of Lubazodone hydrochloride using chromatographic methods?

- Methodology : Employ reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Use a UV detector set at 254 nm and a flow rate of 1.0 mL/min. Prepare standard and sample solutions at ~1 mg/mL, filter through a 0.45 µm membrane, and compare peak areas for quantification .

- Critical Considerations : Ensure column temperature is maintained at 25°C to avoid retention time variability. Validate the method using ICH guidelines for linearity, precision, and accuracy.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Safety Measures :

- Use fume hoods for weighing and dispensing to minimize inhalation risks.

- Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential carcinogenicity (align with OSHA hazard communication standards) .

- Store in airtight, light-resistant containers at controlled room temperature (20–25°C) .

- Emergency Response : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek immediate medical evaluation .

Q. How should experimental data for this compound be documented to ensure reproducibility?

- Reporting Standards :

- Detail synthesis steps, solvent ratios, and reaction conditions (e.g., temperature, time) in the main manuscript.

- Include purity data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. For known analogs, cite literature methods; for novel derivatives, provide full spectral characterization .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in pharmacokinetic studies of this compound?

- Controlled Variables :

- Standardize animal models (e.g., Sprague-Dawley rats) by age, weight, and fasting status.

- Use crossover designs to minimize inter-subject variability. Include negative controls (e.g., saline) and positive controls (e.g., sertraline) .

Q. How can researchers resolve discrepancies in reported receptor-binding affinities of this compound?

- Troubleshooting Framework :

- Compare assay conditions: Radioligand binding assays (e.g., using [³H]-5-HT) may yield variability due to differences in membrane preparation or incubation times.

- Validate findings using orthogonal methods (e.g., functional cAMP assays in HEK-293 cells expressing 5-HT1A receptors) .

Q. What formulation strategies enhance the stability of this compound in aqueous solutions?

- Stability Studies :

- Prepare solutions at pH 4.5–5.5 (citrate buffer) to minimize hydrolysis. Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic HPLC analysis .

- Incorporate antioxidants (e.g., ascorbic acid at 0.01% w/v) to prevent oxidative degradation .

Methodological Resources

- Data Interpretation : Cross-reference results with databases like ChEMBL or PubChem for structural analogs. Use cheminformatics tools (e.g., Schrodinger Suite) for QSAR modeling .

- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.